Sodium Trifluoroacetate-2-13C
CAS No.:
Cat. No.: VC0205450
Molecular Formula: C¹³CF₃NaO₂
Molecular Weight: 137
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C¹³CF₃NaO₂ |
---|---|
Molecular Weight | 137 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Sodium Trifluoroacetate-2-¹³C features a carboxylate anion (¹³CO₂⁻) bonded to a trifluoromethyl group (CF₃) and a sodium counterion. The ¹³C isotope at the second carbon position introduces a distinct spectroscopic signature while maintaining the compound’s reactivity. The trifluoromethyl group confers exceptional electronegativity, enhancing the compound’s solubility in polar solvents such as methanol (625 mg/mL in H₂O) and stabilizing intermediates in organometallic reactions.
The planar geometry of the carboxylate group facilitates resonance stabilization, while the sodium ion interacts electrostatically with the oxygen atoms. This structural arrangement ensures stability under ambient conditions but necessitates anhydrous storage to prevent hydrolysis .
Spectroscopic Signatures
The ¹³C labeling at position 2 enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy. In deuterated solvents like CD₃OD or D₂O, the ¹³C NMR spectrum of Sodium Trifluoroacetate-2-¹³C exhibits a characteristic singlet for the labeled carbon at δ ~175 ppm, distinct from the natural abundance ¹²C signal . This isotopic differentiation is critical for elucidating reaction mechanisms, as demonstrated in studies of copper-catalyzed cross-coupling reactions where the compound acts as a trifluoromethylation agent .
Synthesis and Production
Isotopic Labeling Techniques
Sodium Trifluoroacetate-2-¹³C is synthesized through isotopically enriched precursors. One common method involves the reaction of ¹³C-labeled sodium cyanide (Na¹³CN) with trifluoromethyl iodide (CF₃I) under controlled conditions, followed by hydrolysis to yield the carboxylate . Alternative routes employ carboxylation of CF₃X (X = halide) using ¹³CO₂ under high-pressure conditions.
The purification process typically involves recrystallization from methanol or ethanol to achieve ≥99% isotopic enrichment, as verified by mass spectrometry . Manufacturers like Cambridge Isotope Laboratories and American Elements adhere to stringent quality controls to ensure minimal isotopic dilution and chemical impurities .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s thermal stability is evidenced by its melting point of 205–207°C (with decomposition), making it suitable for high-temperature reactions . Its solubility profile is exceptional in polar aprotic solvents, with 625 mg/mL solubility in water at 25°C, though it remains insoluble in hydrocarbons like hexane .
Table 1: Key Physical Properties of Sodium Trifluoroacetate-2-¹³C
Property | Value | Source |
---|---|---|
Molecular Weight | 136.998 g/mol | |
Melting Point | 205–207°C (dec.) | |
Density | 1.49 g/mL | |
Solubility in H₂O | 625 mg/mL | |
Exact Mass | 136.978163 g/mol | |
¹³C NMR Shift (D₂O) | δ 175.2 ppm |
Reactivity and Stability
Applications in Scientific Research
Mechanistic Studies in Organic Chemistry
In copper-catalyzed trifluoromethylation reactions, Sodium Trifluoroacetate-2-¹³C serves as a traceless reagent. The ¹³C label allows researchers to track the transfer of the trifluoromethyl group to aromatic substrates via intermediate Cu-CF₃ complexes. For instance, in the synthesis of ¹³C-labeled pharmaceuticals, this compound enables the unambiguous assignment of reaction pathways using ¹³C NMR .
Metabolic Pathway Analysis
The compound’s isotopic label is exploited in metabolic flux analysis to trace acetate incorporation into cellular biomolecules. In cancer metabolism studies, administering Sodium Trifluoroacetate-2-¹³C to cell cultures permits the monitoring of acetyl-CoA pools via liquid chromatography-mass spectrometry (LC-MS) .
Analytical Chemistry
As an internal standard in quantitative NMR (qNMR), the compound compensates for instrumental variability. Its distinct ¹³C signal at δ 175.2 ppm is used to calibrate chemical shift scales and quantify analyte concentrations in complex mixtures .
Comparative Analysis with Related Compounds
Table 2: Comparison of Sodium Trifluoroacetate Isotopologues and Analogues
Compound | Molecular Formula | ¹³C Position | Key Application |
---|---|---|---|
Sodium Trifluoroacetate | CF₃CO₂Na | None | General trifluoromethylation |
Sodium Trifluoroacetate-1-¹³C | ¹³CF₃CO₂Na | 1 | Carboxylic acid tracking |
Sodium Trifluoroacetate-2-¹³C | CF₃¹³CO₂Na | 2 | Mechanistic studies, qNMR |
Potassium Trifluoroacetate | CF₃CO₂K | None | Ionic liquid synthesis |
The positional specificity of the ¹³C label in Sodium Trifluoroacetate-2-¹³C distinguishes it from other isotopologues. Unlike the ¹³C-labeled carboxyl carbon in the 1-position variant, the 2-position label provides insights into acetate group transfer mechanisms without perturbing the trifluoromethyl group’s electronic effects .
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